1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone
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Overview
Description
1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone is an organic compound with the molecular formula C11H12O2 It is a derivative of indanone, featuring a hydroxy group at the 5-position and an ethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with indanone as the starting material.
Hydroxylation: The indanone undergoes hydroxylation at the 5-position using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Ethanone Addition: The hydroxylated intermediate is then subjected to a Friedel-Crafts acylation reaction using ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ethanone group at the 1-position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 1-(5-Oxo-2,3-dihydro-1H-inden-4-yl)ethanone.
Reduction: 1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanol.
Substitution: 1-(5-Alkoxy-2,3-dihydro-1H-inden-4-yl)ethanone or 1-(5-Acyl-2,3-dihydro-1H-inden-4-yl)ethanone.
Scientific Research Applications
1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell survival, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
- 1-(4-Hydroxy-2,3-dihydro-1H-inden-5-yl)ethanone
- 1-(2-Hydroxy-4-methoxyphenyl)ethanone
- 1H-Inden-1-one, 2,3-dihydro-
Comparison: 1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone is unique due to the specific positioning of the hydroxy and ethanone groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility.
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(5-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone |
InChI |
InChI=1S/C11H12O2/c1-7(12)11-9-4-2-3-8(9)5-6-10(11)13/h5-6,13H,2-4H2,1H3 |
InChI Key |
WPPGKDKRBSWGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1CCC2)O |
Origin of Product |
United States |
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